Home > Products > Screening Compounds P115821 > (1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine - 2092564-84-4

(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

Catalog Number: EVT-1770747
CAS Number: 2092564-84-4
Molecular Formula: C10H10F2N4
Molecular Weight: 224.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a potent and selective Akt inhibitor. [] It exhibits promising kinase selectivity, low activity in inducing HaCaT keratinocyte apoptosis, and excellent anticancer cell proliferation potencies. [] Due to its superior safety profile, pharmacokinetic properties, and in vivo efficacy, Hu7691 has received investigational new drug (IND) application approval from the National Medical Products Administration (NMPA). []

3-Ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Compound Description: This compound has been synthesized and characterized using single-crystal X-ray diffraction and Hirshfeld surface analysis. [] Its supramolecular characteristics, including π–π stacking and hydrogen bonding, have been studied. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor that selectively targets ERK kinase activity. [] It demonstrates potential for enhanced efficacy and reduced acquired resistance in cancer treatment by simultaneously targeting multiple nodes within the RAS/RAF/MEK/ERK signaling cascade, including MEK and ERK. []

2-[4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

Compound Description: PF-2545920 is a highly selective and potent phosphodiesterase 10A (PDE10A) inhibitor discovered through structure-based drug design (SBDD). [] By targeting a unique "selectivity pocket" within PDE10A, it exhibits promising therapeutic potential for treating schizophrenia. [] PF-2545920 represents the first reported clinical entry for this mechanism in schizophrenia treatment. []

N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide Ethers

Compound Description: This series represents a novel class of G protein-gated inwardly-rectifying potassium (GIRK) channel activators. [] These compounds demonstrate nanomolar potency as GIRK1/2 activators with improved metabolic stability compared to traditional urea-based compounds. [] The core structure includes a novel sulfone-based head group and an ether-based scaffold. []

3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives

Compound Description: This series comprises selective TYK2 inhibitors developed as potential treatments for inflammatory bowel disease (IBD). [] Compound 14l from this series demonstrates potent TYK2 inhibition (IC50 = 9 nM), excellent selectivity over other JAK kinases, and good functional potency in JAK/STAT signaling pathways. [] Additionally, 14l exhibits favorable pharmacokinetic properties and efficacy in a dextran sulfate sodium colitis model. []

Properties

CAS Number

2092564-84-4

Product Name

(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

IUPAC Name

[2-(difluoromethyl)-5-pyridin-3-ylpyrazol-3-yl]methanamine

Molecular Formula

C10H10F2N4

Molecular Weight

224.21 g/mol

InChI

InChI=1S/C10H10F2N4/c11-10(12)16-8(5-13)4-9(15-16)7-2-1-3-14-6-7/h1-4,6,10H,5,13H2

InChI Key

ZXDMLCZGAKNQFW-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)CN)C(F)F

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)CN)C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.